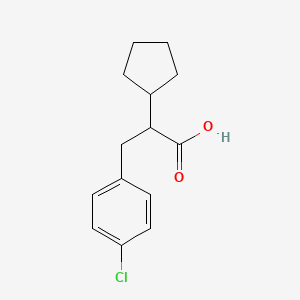

3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid is an organic compound with a molecular formula of C14H17ClO2. This compound is characterized by the presence of a chlorophenyl group attached to a cyclopentylpropanoic acid backbone. It is a white to off-white solid that is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid typically involves the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to a series of reactions including reduction, cyclization, and acidification to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to maximize yield and purity. Common reagents used in the industrial synthesis include strong bases, reducing agents, and acids .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid undergoes various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

3-(4-Chlorophenyl)propanoic acid: Similar in structure but lacks the cyclopentyl group.

4-Chlorocinnamic acid: Contains a similar chlorophenyl group but has a different backbone structure.

Uniqueness

3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

Overview

3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid, commonly referred to as CPPC, is a compound classified within nonsteroidal anti-inflammatory drugs (NSAIDs). Its primary biological activities include anti-inflammatory, analgesic, and antipyretic effects. This article explores the biological activity of CPPC, focusing on its mechanisms of action, efficacy in various conditions, safety profile, and potential applications in research and industry.

CPPC exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX activity, CPPC reduces the synthesis of prostaglandins, leading to decreased inflammation and pain sensation.

Anti-Inflammatory and Analgesic Effects

Research indicates that CPPC demonstrates significant anti-inflammatory properties in various animal models. It has been effective in reducing inflammation associated with conditions such as arthritis and acute pain. For instance, studies have shown that CPPC administration leads to a measurable reduction in inflammatory markers and pain scores in treated subjects compared to controls.

Antipyretic Effects

In addition to its anti-inflammatory properties, CPPC has been reported to possess antipyretic effects, effectively lowering fever in experimental models. This property further supports its potential use in treating conditions characterized by elevated body temperature due to inflammation or infection.

Toxicological Profile

Toxicity studies on CPPC reveal a relatively low acute toxicity profile. In animal studies, no significant adverse effects were observed at doses up to 2000 mg/kg. However, chronic toxicity assessments are lacking, raising concerns about long-term safety and potential gastrointestinal side effects similar to other NSAIDs, such as irritation and bleeding.

Efficacy in Animal Models

A series of studies have evaluated the efficacy of CPPC in various animal models:

- Arthritis Model : In a rat model of arthritis, CPPC significantly reduced paw swelling and improved mobility compared to untreated controls.

- Acute Pain Model : In a formalin-induced pain model, CPPC administration resulted in reduced licking time, indicating effective analgesia.

| Study Type | Model Used | Key Findings |

|---|---|---|

| Arthritis Study | Rat model | Reduced paw swelling; improved mobility |

| Acute Pain Study | Formalin-induced pain | Decreased licking time; effective analgesia |

Applications in Research

CPPC is increasingly being recognized as a lead compound for developing new anti-inflammatory drugs with enhanced efficacy and safety profiles. Its structural characteristics make it an attractive candidate for medicinal chemistry research aimed at optimizing NSAID properties.

Current State of Research

Research into CPPC is ongoing, with a focus on:

- Developing derivatives with improved pharmacokinetic profiles.

- Exploring its potential application in combination therapies for chronic inflammatory diseases.

- Investigating its effects on other biological pathways beyond COX inhibition.

Properties

Molecular Formula |

C14H17ClO2 |

|---|---|

Molecular Weight |

252.73 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-2-cyclopentylpropanoic acid |

InChI |

InChI=1S/C14H17ClO2/c15-12-7-5-10(6-8-12)9-13(14(16)17)11-3-1-2-4-11/h5-8,11,13H,1-4,9H2,(H,16,17) |

InChI Key |

HTOONPFBONHOIO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(CC2=CC=C(C=C2)Cl)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.